molecular formula C11H16N4O B2847591 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide CAS No. 2327049-33-0

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide

Cat. No. B2847591
CAS RN: 2327049-33-0
M. Wt: 220.276
InChI Key: KFIFDZIZRYTZQB-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been found to reduce the production of inflammatory mediators in cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for the study of their roles in various cellular processes. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation is that this compound may not be effective in all types of cells or organisms, which may limit its use in certain experiments.

Future Directions

There are several possible future directions for the study of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cellular processes. Another possible direction is the development of new analogs of this compound with improved efficacy and specificity.

Synthesis Methods

The synthesis of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide involves the reaction of 6-methylpyrazine-2-carboxylic acid with piperidine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been investigated for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

1-(6-methylpyrazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-6-13-7-10(14-8)15-4-2-9(3-5-15)11(12)16/h6-7,9H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIFDZIZRYTZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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